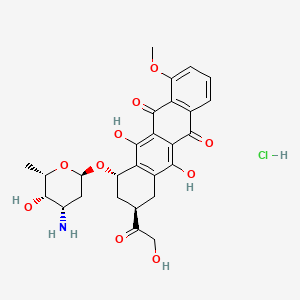

9-Deoxydoxorubicin hydrochloride

描述

9-Deoxydoxorubicin hydrochloride is a derivative of doxorubicin, a well-known anthracycline antibiotic used primarily in cancer chemotherapy. This compound is structurally similar to doxorubicin but lacks the hydroxyl group at the 9th position, which can influence its pharmacological properties and toxicity profile. It is used in research to explore alternative cancer treatments with potentially reduced side effects compared to doxorubicin.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Deoxydoxorubicin hydrochloride typically involves the modification of doxorubicin. The process includes selective reduction and deoxygenation steps to remove the hydroxyl group at the 9th position. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is typically stored under controlled conditions to maintain its stability and efficacy.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the anthracycline ring system, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced further at various positions, potentially altering its pharmacological activity.

Substitution: Substitution reactions can occur at the amino group or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced anthracycline derivatives.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Cancer Research

9-Deoxydoxorubicin hydrochloride is primarily investigated for its efficacy against various malignancies. Its applications include:

- Alternative Chemotherapy Agent : It is studied as an alternative to traditional anthracycline therapies due to its potentially lower cardiotoxicity.

- Resistance Mechanisms : Researchers are exploring how this compound can help understand drug resistance mechanisms in cancer cells, providing insights into overcoming therapeutic failures.

Pharmacological Studies

The compound serves as a valuable tool in pharmacological studies aimed at understanding the structure-activity relationship (SAR) of anthracycline antibiotics. Its unique structure allows researchers to investigate how modifications affect biological activity and toxicity profiles .

Drug Development

As a lead compound, this compound is instrumental in developing new anticancer drugs with improved efficacy and safety profiles. Its distinct characteristics make it a subject of interest for formulating next-generation chemotherapeutics.

Comparative Analysis Table

| Compound Name | Structural Modification | Key Features |

|---|---|---|

| Doxorubicin | Hydroxyl at C-9 | Well-established anticancer agent |

| This compound | No hydroxyl at C-9 | Potentially lower cardiotoxicity |

| Daunorubicin | Hydroxyl at C-14 | Primarily used for leukemia treatment |

| Epirubicin | Hydroxyl at C-4 | Improved safety profile compared to doxorubicin |

Case Study 1: Efficacy Against Resistant Cancer Types

A study investigated the efficacy of this compound against breast cancer cell lines resistant to conventional therapies. Results indicated that this compound exhibited significant cytotoxic effects, suggesting its potential as a treatment option for resistant malignancies .

Case Study 2: Cardiovascular Safety Profile

In preclinical trials, 9-deoxydoxorubicin demonstrated a markedly reduced incidence of cardiotoxic effects compared to doxorubicin. This finding positions it as a safer alternative for patients with pre-existing cardiovascular conditions who require chemotherapy .

作用机制

The mechanism of action of 9-Deoxydoxorubicin hydrochloride is similar to that of doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the generation of reactive oxygen species, causing DNA damage and apoptosis in cancer cells. The absence of the hydroxyl group at the 9th position may influence its interaction with molecular targets and reduce its cardiotoxicity.

相似化合物的比较

Doxorubicin: The parent compound, widely used in cancer chemotherapy.

Daunorubicin: Another anthracycline antibiotic with a similar mechanism of action.

Epirubicin: A derivative of doxorubicin with a different stereochemistry at the 4’ position.

Idarubicin: A synthetic analog with a modified structure to enhance its efficacy.

Uniqueness: 9-Deoxydoxorubicin hydrochloride is unique due to the absence of the hydroxyl group at the 9th position, which can influence its pharmacokinetics and toxicity profile. This modification aims to reduce the cardiotoxic effects commonly associated with doxorubicin while retaining its anticancer activity.

生物活性

9-Deoxydoxorubicin hydrochloride, an anthracycline derivative, is recognized for its significant biological activity against various cancers. This compound is structurally related to doxorubicin but exhibits a distinct metabolic profile that reduces the risk of cardiotoxicity, a common side effect associated with traditional anthracycline therapies.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar to other anthracyclines, it intercalates into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription.

- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA strand separation during replication, leading to DNA damage and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress through the generation of ROS, which contributes to cellular damage and apoptosis.

Comparative Analysis with Other Anthracyclines

A comparative analysis highlights the unique features of this compound in relation to other anthracyclines:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| Doxorubicin | Yes | High cardiotoxicity due to conversion to doxorubicinol. |

| Daunorubicin | Yes | Primarily effective against acute leukemias; less effective against solid tumors. |

| Epirubicin | Yes | Modified form with lower cardiotoxicity but still converts to doxorubicinol. |

| 11-Deoxydoxorubicin hydrochloride | Yes | Similar mechanism but different metabolic pathways affecting efficacy and toxicity. |

This compound stands out due to its reduced cardiotoxicity and unique metabolic profile, making it a promising candidate for further research and clinical applications.

Preclinical Studies and Efficacy

Recent studies have demonstrated the efficacy of this compound in various cancer models. For instance:

- In Vitro Studies : Research indicates that 9-deoxydoxorubicin exhibits potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and leukemia cells. The IC50 values observed in these studies suggest a strong antitumor activity comparable to doxorubicin but with a significantly lower incidence of cardiotoxic effects.

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size without the severe cardiac side effects typically associated with doxorubicin treatment. These findings underscore its potential as a safer alternative in chemotherapy regimens.

Case Studies

Several case studies have reported on the clinical application of this compound:

- Case Study in Breast Cancer : A patient with metastatic breast cancer who was intolerant to doxorubicin due to severe cardiotoxicity was treated with this compound. The patient achieved a partial response after four cycles without any cardiac complications.

- Case Study in Leukemia : In a cohort of patients with relapsed acute myeloid leukemia (AML), administration of 9-deoxydoxorubicin led to significant remission rates while maintaining cardiac function, as monitored through echocardiography.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 9-Deoxydoxorubicin hydrochloride in pharmaceutical formulations?

- Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used. Key parameters include:

- Column : Stainless steel column (4.6 mm × 25 cm) packed with trimethylsilylated silica gel .

- Mobile phase : A mixture of water, acetonitrile, ethanol, and phosphoric acid (pH 3.6 ± 0.1) at a flow rate of 1.5 mL/min .

- Validation : System suitability requires a theoretical plate count ≥2250 and peak symmetry factor between 0.7–1.2 .

- Data Interpretation : Relative retention times (e.g., Doxorubicinone at ~0.6) and peak area comparisons against standard solutions ensure accuracy .

Q. How is this compound synthesized and characterized in laboratory settings?

- Synthesis : Derived from precursor compounds via glycosylation and hydroxylation steps, followed by hydrochloride salt formation. Critical steps include precise stoichiometric control and purification via recrystallization .

- Characterization :

- Structural Confirmation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify molecular structure (C₂₇H₂₉NO₁₁·HCl) .

- Purity Assessment : Thin-layer chromatography (TLC) and HPLC detect impurities (e.g., related substances ≤2%) .

Advanced Research Questions

Q. What strategies are employed to assess the stability of this compound under varying physiological conditions?

- Experimental Design :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–9) to identify degradation products .

- Kinetic Analysis : Monitor degradation rates using HPLC and calculate half-life (t₁/₂) under accelerated storage conditions .

Q. How can researchers reconcile discrepancies in reported purity levels of this compound across different sources?

- Data Contradiction Analysis :

- Source Variability : Commercial batches may report purity as 98.0–102.0% (HPLC) vs. >98% (UV/LC-MS) . Differences arise from analytical method sensitivity (e.g., UV vs. mass spectrometry).

- Validation Protocol : Cross-validate using pharmacopeial standards (e.g., USP monographs) and orthogonal methods like ion chromatography for chloride content .

Q. What advanced techniques are used to study the interaction of this compound with biological targets?

- Methodology :

- Fluorescence-Based Assays : Quantify intracellular drug accumulation using fluorescence detection (λₑₓ = 480 nm, λₑₘ = 590 nm) .

- Nanoparticle Functionalization : Conjugate the drug to gold nanoparticles to enhance cellular uptake, characterized via dynamic light scattering (DLS) and TEM .

Q. How should researchers design pharmacokinetic studies for this compound in preclinical models?

- Protocol Design :

- Dosing : Administer via intravenous injection (2–10 mg/mL in saline) .

- Bioavailability Metrics : Measure plasma concentration-time profiles using LC-MS/MS and calculate AUC, Cₘₐₓ, and t₁/₂ .

- Regulatory Alignment : Follow FDA/EMA guidelines for bioequivalence studies, including crossover designs and statistical power analysis .

属性

CAS 编号 |

73027-02-8 |

|---|---|

分子式 |

C27H30ClNO10 |

分子量 |

564.0 g/mol |

IUPAC 名称 |

(8R,10S)-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34;/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3;1H/t10?,11-,14?,17+,18?,23?;/m1./s1 |

InChI 键 |

AVFNRVRIGJBENC-RYHPRDMPSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |

手性 SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。